molecular formula C12H10N2O4 B185940 2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester CAS No. 18925-00-3

2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester

Cat. No.: B185940
CAS No.: 18925-00-3
M. Wt: 246.22 g/mol
InChI Key: BUEJQBJZGAURKT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound under investigation possesses the systematic International Union of Pure and Applied Chemistry name ethyl (E)-2-cyano-3-(3-nitrophenyl)prop-2-enoate, which accurately describes its molecular architecture and stereochemical configuration. The Chemical Abstracts Service registry number for this compound is 18925-00-3, providing unambiguous identification in chemical databases and literature. Alternative nomenclature systems recognize this molecule as ethyl 2-cyano-3-(3-nitrophenyl)acrylate, which emphasizes its acrylate structural framework.

The molecular formula is established as C₁₂H₁₀N₂O₄, indicating a relatively complex organic structure with multiple heteroatoms. The calculated molecular weight is precisely 246.22 grams per mole, confirming the molecular composition. Several synonymous identifiers exist in chemical databases, including NSC637308, MLS000756789, and MFCD00024568, facilitating cross-referencing across different chemical information systems.

Property Value Database Reference
IUPAC Name ethyl (E)-2-cyano-3-(3-nitrophenyl)prop-2-enoate PubChem
CAS Number 18925-00-3 Multiple sources
Molecular Formula C₁₂H₁₀N₂O₄ PubChem
Molecular Weight 246.22 g/mol PubChem
InChI Key BUEJQBJZGAURKT-UXBLZVDNSA-N PubChem

The Simplified Molecular Input Line Entry System representation is documented as CCOC(=O)/C(=C/C1=CC(=CC=C1)N+[O-])/C#N, providing a linear notation that captures the complete structural information including stereochemistry. The International Chemical Identifier string InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)6-9-4-3-5-11(7-9)14(16)17/h3-7H,2H2,1H3/b10-6+ further confirms the molecular connectivity and geometric configuration.

Molecular Geometry and Crystallographic Analysis

Crystallographic investigations have revealed detailed structural parameters for this compound, providing insights into its solid-state organization and molecular geometry. The compound crystallizes in the triclinic crystal system with space group P-1, which represents the simplest crystal system with no symmetry restrictions beyond the basic translational symmetry. The Hermann-Mauguin space group symbol P-1 corresponds to Hall space group symbol -P 1 and space group number 2, indicating a centrosymmetric space group.

The unit cell parameters demonstrate the following precise dimensional characteristics: a = 4.0497 Ångströms, b = 10.774 Ångströms, and c = 13.882 Ångströms. The angular parameters reveal significant deviations from orthogonality, with α = 103.934 degrees, β = 96.959 degrees, and γ = 91.161 degrees. These parameters indicate a moderately distorted triclinic cell geometry that accommodates the molecular packing requirements of the compound.

The asymmetric unit contains one molecule (Z' = 1) while the complete unit cell contains two molecules (Z = 2), suggesting that the molecules are related by a crystallographic inversion center. The reported residual factor of 0.3788 indicates the quality of the crystallographic refinement, though this relatively high value suggests some degree of disorder or experimental limitations in the structure determination.

Crystallographic Parameter Value Units
Crystal System Triclinic -
Space Group P-1 -
a 4.0497 Ångströms
b 10.774 Ångströms
c 13.882 Ångströms
α 103.934 Degrees
β 96.959 Degrees
γ 91.161 Degrees
Z 2 -
Z' 1 -

The crystallographic data originates from research published in the Journal of Materials Chemistry A, specifically from work by Gong and colleagues investigating photoswitching storage properties of guest molecules in metal-organic frameworks. This context suggests that the compound may exhibit interesting photochemical properties related to its crystalline arrangement and molecular geometry.

Spectroscopic Profiling (NMR, FT-IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through both proton and carbon-13 experiments. The proton nuclear magnetic resonance spectrum, recorded at 400 megahertz in deuterated chloroform, exhibits characteristic signal patterns that confirm the molecular structure. The spectrum displays a triplet at 1.42 parts per million with a coupling constant of 7.4 hertz, corresponding to the methyl protons of the ethyl ester group. A multiplet appears at 4.40-4.45 parts per million, representing the methylene protons of the ethyl ester group.

The aromatic region demonstrates complex splitting patterns characteristic of the meta-nitrophenyl substitution pattern. A multiplet at 7.72-7.76 parts per million corresponds to one aromatic proton, while signals at 8.32 parts per million (singlet), 8.39-8.42 parts per million (multiplet for two protons), and 8.70 parts per million (singlet) complete the aromatic proton assignments. The singlet at 8.32 parts per million is particularly diagnostic, representing the vinyl proton alpha to the cyano group.

Carbon-13 nuclear magnetic resonance spectroscopy, conducted at 100 megahertz in deuterated chloroform, provides detailed carbon framework information. The spectrum reveals signals at 13.5, 62.7, 106.3, 113.9, 125.3, 126.4, 130.0, 132.5, 134.6, 148.2, 151.2, and 160.9 parts per million. These chemical shifts are consistent with the expected carbon environments within the molecular structure, with the signal at 160.9 parts per million corresponding to the carbonyl carbon of the ester group.

NMR Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Ethyl CH₃ 1.42 triplet 7.4
Ethyl CH₂ 4.40-4.45 multiplet -
Aromatic CH 7.72-7.76 multiplet -
Vinyl CH 8.32 singlet -
Aromatic CH 8.39-8.42 multiplet -
Aromatic CH 8.70 singlet -

Fourier-transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups. The spectrum displays absorption bands at 2929, 2252, 1738, 1600, and 727 wavenumbers. The band at 2252 wavenumbers is particularly diagnostic, corresponding to the carbon-nitrogen triple bond stretch of the cyano group. The absorption at 1738 wavenumbers indicates the carbonyl stretch of the ester functionality, while the band at 1600 wavenumbers is consistent with aromatic carbon-carbon stretching vibrations. The presence of the nitro group is confirmed by characteristic absorption bands, though specific assignments require comparison with detailed vibrational analysis studies.

Tautomeric Forms and Stereochemical Considerations

The structural analysis of this compound reveals important stereochemical considerations related to the geometric isomerism inherent in the molecular framework. The compound exists predominantly in the E-configuration about the carbon-carbon double bond, as evidenced by the systematic nomenclature designation ethyl (E)-2-cyano-3-(3-nitrophenyl)prop-2-enoate. This geometric preference results from the minimization of steric interactions between the bulky substituents on the alkene functionality.

Research investigations have documented the existence of both E and Z stereoisomers, with notation such as "(E/Z)-ethyl 2-cyano-3-(3-nitrophenyl)acrylate" appearing in synthetic literature. The E-isomer represents the thermodynamically favored configuration due to reduced steric hindrance between the cyano group and the 3-nitrophenyl substituent. Crystallographic evidence supports the predominant formation of the E-isomer under standard synthetic conditions, though Z-isomer formation may occur under specific reaction conditions or through photochemical isomerization processes.

The molecular geometry analysis reveals that the cyano group and the 3-nitrophenyl ring system adopt a nearly planar arrangement in the E-configuration, facilitating optimal orbital overlap and conjugation throughout the molecular framework. This planarity contributes to the stability of the E-isomer and influences the spectroscopic properties observed in nuclear magnetic resonance and ultraviolet-visible spectroscopy experiments.

Tautomeric considerations for this compound are limited due to the absence of readily ionizable protons in positions that would facilitate keto-enol or other common tautomeric equilibria. The cyano group, ester functionality, and nitro substituent all represent electron-withdrawing groups that stabilize the observed molecular form and discourage tautomeric rearrangements under normal conditions.

Stereochemical Feature Configuration Stability Evidence
Alkene Geometry E-configuration Thermodynamically favored NMR, Crystallography
Molecular Planarity Nearly planar Conjugatively stabilized Crystal structure
Tautomeric Forms Single form Highly stable Spectroscopic evidence
Isomeric Possibilities E/Z isomers E-isomer predominant Literature reports

Properties

IUPAC Name

ethyl 2-cyano-3-(3-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)6-9-4-3-5-11(7-9)14(16)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEJQBJZGAURKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327220
Record name 2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18925-00-3
Record name 2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL ALPHA-CYANO-3-NITROCINNAMATE
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Preparation Methods

Standard Reaction Conditions

A typical procedure involves:

  • Molar ratio : 1:1 stoichiometry of 3-nitrobenzaldehyde to ethyl cyanoacetate

  • Catalyst : Sodium ethoxide (NaOEt) or piperidine (0.1–0.5 mol%)

  • Solvent : Anhydrous ethanol or toluene

  • Temperature : Reflux conditions (78–110°C)

  • Reaction time : 4–24 hours

Mechanistic Insight :
The base deprotonates ethyl cyanoacetate, generating a nucleophilic enolate that attacks the carbonyl carbon of 3-nitrobenzaldehyde. Subsequent elimination of water yields the conjugated acrylate product.

Catalytic Innovations

Recent advancements in catalysis have improved reaction efficiency:

Catalyst SystemSolventYield (%)Reaction Time (h)Source
Poly(4-vinylpyridine)/Al₂O₃-SiO₂Water982
Ammonium acetateEthanol7224
Sodium bicarbonateCyclohexane8516

The P4VP/Al₂O₃-SiO₂ catalyst demonstrates exceptional activity in aqueous media, achieving near-quantitative yields while eliminating organic solvent use. This aligns with green chemistry principles and simplifies product isolation.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Patents describe microwave irradiation (150–300 W) reducing reaction times to 15–30 minutes while maintaining yields >90%. This method enhances energy efficiency but requires specialized equipment.

Continuous Flow Reactor Systems

Industrial-scale production leverages continuous flow technology to:

  • Improve heat transfer in exothermic condensation steps

  • Minimize side product formation (e.g., dimerization of ethyl cyanoacetate)

  • Achieve >95% conversion with residence times <1 hour

Critical Process Parameters

Temperature Optimization

Excessive temperatures (>120°C) promote:

  • Hydrolysis of the ethyl ester group

  • Nitro group reduction (in protic solvents)

  • Optimal range : 70–100°C

Solvent Selection

Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but complicate purification. Toluene enables azeotropic water removal via Dean-Stark trap, driving the equilibrium toward product formation.

Purification Techniques

Post-reaction workup typically involves:

  • Acid quenching to neutralize excess base

  • Liquid-liquid extraction (ethyl acetate/water)

  • Chromatographic purification (silica gel, hexane:EtOAc)

  • Recrystallization from ethanol/water mixtures (purity >99%)

Industrial-Scale Production Challenges

Raw Material Quality Control

  • 3-Nitrobenzaldehyde purity : ≥98% to prevent side reactions with substituents

  • Ethyl cyanoacetate stabilization : Stored under nitrogen with ≤0.1% water content

Waste Management Strategies

  • Solvent recovery via fractional distillation (≥90% ethanol reuse)

  • Aqueous waste neutralization with citric acid to precipitate metal catalysts

Comparative Analysis of Synthetic Methods

MethodThroughput (kg/h)Purity (%)E-Factor*Scalability
Batch Knoevenagel5–1095–988.2Moderate
Microwave-Assisted2–597–995.1Limited
Continuous Flow15–3098–99.53.7High

*Environmental factor (kg waste/kg product)

Chemical Reactions Analysis

2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • The compound is widely used as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical reactions, including nucleophilic substitutions and condensation reactions. For example, it can participate in the Knoevenagel condensation, which is essential for forming carbon-carbon bonds in organic synthesis .

Reactivity and Transformations

  • The compound can undergo several transformations:
    • Oxidation : It can be oxidized to produce carboxylic acids or other derivatives.
    • Reduction : The nitro group can be reduced to an amino group, yielding derivatives such as 2-Propenoic acid, 2-cyano-3-(3-aminophenyl)-, ethyl ester.
    • Substitution : Nucleophilic substitution reactions can replace cyano or nitro groups with other functional groups, enhancing its utility in synthetic pathways .

Biological Applications

Enzyme Studies

  • The compound serves as a valuable probe for studying enzyme-catalyzed reactions. Its ability to interact with various enzymes allows researchers to investigate metabolic pathways and enzyme mechanisms .

Enzyme Inhibition

  • Research indicates that this compound may act as an inhibitor for specific enzymes involved in lipid metabolism, such as lipases. By binding to the active site of these enzymes, it can prevent substrate access and modulate metabolic processes .

Medicinal Chemistry

Pharmacological Potential

  • Ongoing research explores the potential of this compound as a precursor for drug development. Its derivatives have shown promising anti-inflammatory properties , making them candidates for therapeutic applications .

Case Studies

  • A study highlighted the synthesis of various derivatives of 2-propenoic acid to evaluate their biological activities. Modifications in the nitro group's position significantly affected the inhibitory potency against specific enzymes, underscoring the importance of structural variations in determining biological efficacy .

Industrial Applications

Polymer Production

  • In industrial settings, 2-propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester is utilized in producing polymers and materials with specific properties. Its reactivity allows it to be incorporated into polymer matrices, enhancing material performance .

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The cyano and nitrophenyl groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural and physical properties of the target compound with analogous molecules:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester C₁₂H₁₀N₂O₄* 262.22 g/mol –CN (2), –NO₂-C₆H₄ (3) High polarity due to dual EWGs; enhanced reactivity in conjugate additions
Ethyl 2-cyano-3-(2-furanyl)acrylate C₁₀H₉NO₃ 191.19 g/mol –CN (2), furan (3) Heteroaromatic substituent; lower molecular weight and polarity
Ethyl 2-cyano-3-phenylacrylate C₁₂H₁₁NO₂ 201.22 g/mol –CN (2), phenyl (3) Baseline compound; lacks EWGs beyond –CN
Ethyl 3-nitrocinnamate C₁₁H₁₁NO₄ 221.21 g/mol –NO₂-C₆H₄ (3) Lacks –CN group; nitro group increases density and reactivity
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate C₁₂H₁₀FNO₂ 219.21 g/mol –CN (2), –F-C₆H₄ (4) Fluorine substituent offers moderate electron withdrawal

*Calculated based on structural analogs.

Key Observations :

  • Electron-Withdrawing Effects: The combination of –CN and –NO₂ in the target compound creates a highly polarized α,β-unsaturated system, enhancing its susceptibility to nucleophilic attacks (e.g., Michael additions) compared to analogs with single EWGs or non-EWG substituents .
  • Molecular Weight and Polarity: The nitro group increases molecular weight and polarity, likely resulting in higher boiling points and reduced solubility in nonpolar solvents compared to phenyl or furan derivatives .

Comparative Spectroscopic Data

While explicit spectral data for the target compound are unavailable, analogs provide benchmarks:

  • IR Spectroscopy: Strong absorption bands for –CN (~2200 cm⁻¹) and –NO₂ (~1520, 1350 cm⁻¹) would dominate .
  • NMR : The 3-nitrophenyl group would show deshielded aromatic protons (δ ~8.0–8.5 ppm) in ¹H NMR, distinct from fluorine-substituted analogs (δ ~7.0–7.5 ppm) .

Biological Activity

2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester, commonly referred to as ethyl 2-cyano-3-(3-nitrophenyl)acrylate, is an organic compound with the molecular formula C12H10N2O4\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_{4} and a molecular weight of 246.22 g/mol. This compound has garnered attention in various fields due to its unique chemical structure and potential biological activities.

The compound is synthesized through a Knoevenagel condensation reaction between 3-nitrobenzaldehyde and ethyl cyanoacetate in the presence of a base such as sodium ethoxide. Its structure features a cyano group and a nitrophenyl moiety, which are crucial for its biological interactions and reactivity .

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules, including enzymes and receptors. The cyano and nitrophenyl groups enhance its reactivity, allowing it to participate in enzyme-catalyzed reactions and potentially modulating biochemical pathways.

Enzyme Inhibition

Research suggests that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been explored as a potential inhibitor of lipases, which are critical for fat metabolism . The inhibition mechanism may involve the binding of the compound to the active site of the enzyme, thereby preventing substrate access.

Study on Synthesis and Biological Evaluation

In one study, researchers synthesized various derivatives of 2-propenoic acid to evaluate their biological activities. The study found that modifications in the nitro group position significantly affected the inhibitory potency against specific enzymes . The results highlighted the importance of structural variations in determining biological efficacy.

Pharmacological Potential

Another investigation focused on the pharmacological potential of ethyl esters derived from cyanoacrylate compounds. The study reported that these compounds exhibited promising anti-inflammatory properties in vitro, suggesting their potential use in therapeutic applications .

Comparison of Biological Activities

Compound NameBiological ActivityReference
Ethyl 2-cyano-3-(3-nitrophenyl)acrylatePotential enzyme inhibitor
Ethyl 2-cyano-3-(4-nitrophenyl)acrylateAntimicrobial activity
Ethyl 2-cyano-3-(3-methoxyphenyl)acrylateAnti-inflammatory properties

Q & A

Q. What spectroscopic methods are used to confirm the structure of 2-cyano-3-(3-nitrophenyl)propenoic acid ethyl ester?

To confirm the structure, researchers employ:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitrile, nitro, ester) via characteristic absorption bands. For example, the IR spectrum of structurally similar compounds (e.g., 3-(3-nitrophenyl)propenoic acid ethyl ester) shows peaks at 1720–1700 cm⁻¹ (ester C=O), 1530–1500 cm⁻¹ (aromatic nitro group), and 2220 cm⁻¹ (cyano group) .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, ester methyl/methylene groups at δ 1.2–4.3 ppm). ¹³C NMR confirms carbonyl (δ 165–175 ppm) and nitrile (δ 115–120 ppm) carbons.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₂H₁₀N₂O₄) via parent ion [M+H]⁺ at m/z 247.07 .

Q. What synthetic routes are used to prepare this compound?

A typical lab-scale synthesis involves:

Knoevenagel Condensation : Reacting 3-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base (e.g., piperidine) to form the α,β-unsaturated ester.

Purification : Crystallization or column chromatography to isolate the product.

Characterization : Confirm purity via melting point (e.g., 74–76°C for analogous nitro-substituted esters) and spectroscopic methods .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

The Integrated Computational-Experimental Design (ICED) approach is used:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction pathways and transition states, identifying optimal catalysts (e.g., organocatalysts) and solvents .
  • Machine Learning : Algorithms analyze historical reaction data to recommend conditions (e.g., temperature, molar ratios) that maximize yield.
  • Feedback Loop : Experimental results refine computational models, reducing trial-and-error cycles. For example, ICReDD’s workflow reduced optimization time by 40% in similar nitroaromatic syntheses .

Q. How can contradictions in thermal stability data be resolved?

Contradictions in thermochemical data (e.g., heat capacity, phase transitions) are addressed through:

  • Standardized Protocols : Use NIST-recommended calorimetry methods to measure heat capacity (e.g., liquid-phase Cₚ ≈ 274.1 J/mol·K at 298 K for analogous esters) .
  • Statistical Analysis : Compare datasets from multiple sources (e.g., von Reis’s historical data vs. modern DSC measurements) to identify outliers .
  • Computational Validation : Compare experimental Cₚ values with predictions from group contribution methods (e.g., Benson’s increments) .

Methodological Considerations

Q. What safety precautions are critical when handling this compound?

Based on Safety Data Sheets (SDS) for related nitroaromatic esters:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers at 2–8°C, away from reducing agents (risk of nitro group reduction) .

Q. How is this compound applied in material science research?

  • Photoresist Development : The nitro group enables UV-triggered crosslinking in polymer matrices, useful in microfabrication.
  • Nonlinear Optical Materials : Conjugated π-system and electron-withdrawing groups (nitro, cyano) enhance second-harmonic generation (SHG) efficiency .

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